molecular formula C12H17NO B029503 1-Benzyl-4-hydroxypiperidine CAS No. 4727-72-4

1-Benzyl-4-hydroxypiperidine

Cat. No. B029503
CAS RN: 4727-72-4
M. Wt: 191.27 g/mol
InChI Key: BPPZXJZYCOETDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-4-hydroxypiperidine derivatives has been explored in several studies. Takai et al. (1985) developed general synthetic methods for preparing 4-(2-aminophenyl)-4-hydroxypiperidine derivatives, which are used in the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives (Takai et al., 1985). Veselov et al. (2009) described the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines, highlighting the specific activation of the oxirane ring in epoxypiperidine derivatives (Veselov et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-hydroxypiperidine and its derivatives has been analyzed in various studies. For instance, the crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was reported by Revathi et al. (2015), demonstrating the dihedral angles between the benzene ring and the two piperidine rings (Revathi et al., 2015).

Chemical Reactions and Properties

1-Benzyl-4-hydroxypiperidine undergoes various chemical reactions, contributing to its diverse properties. Chen et al. (2011) discussed the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the hydroxylation of benzene to phenol over a vanadium-based catalyst (Chen et al., 2011).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-hydroxypiperidine and its derivatives are closely linked to their molecular structures. Kemel’bekov et al. (2013) investigated the structural features of 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride and its complex with β-cyclodextrin, revealing insights into the conformational isomers and their physical properties (Kemel’bekov et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-4-hydroxypiperidine are diverse and have been the focus of various studies. Sukumarapillai et al. (2016) synthesized N-benzylpiperidine-4-one derivatives and evaluated their cholinesterase inhibitory activity, shedding light on their chemical behavior and potential applications (Sukumarapillai et al., 2016).

Scientific Research Applications

Muscarinic Acetylcholine Receptor Antagonist and Beta 2 Adrenoceptor Agonist

  • Scientific Field : Pharmacology
  • Application Summary : 1-Benzyl-4-hydroxypiperidine is used in the synthesis of compounds that act as muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions in a laboratory setting .
  • Results or Outcomes : The outcomes of these syntheses are compounds that can potentially be used in the treatment of various conditions related to these receptors .

Fatty Acid Amide Hydrolase Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : 1-Benzyl-4-hydroxypiperidine is used as a reactant in the synthesis of fatty acid amide hydrolase inhibitors .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions in a laboratory setting .
  • Results or Outcomes : The outcomes of these syntheses are inhibitors that can potentially be used in the study of biochemical processes involving fatty acid amide hydrolases .

Ligand Concentration Study

  • Scientific Field : Biochemistry
  • Application Summary : 1-Benzyl-4-hydroxypiperidine has been used as an alternative molecule to study the ligand concentration attached to the epoxy-activated Sepharose 6B .
  • Methods of Application : The specific methods of study are not provided in the source, but it typically involves biochemical reactions in a laboratory setting .
  • Results or Outcomes : The outcomes of these studies can potentially be used in the understanding of ligand concentrations in biochemical processes .

Synthesis of Benzyl 4-Hydroxy-1-piperidinecarboxylate

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-Benzyl-4-hydroxypiperidine can be used in the synthesis of Benzyl 4-Hydroxy-1-piperidinecarboxylate .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions in a laboratory setting .
  • Results or Outcomes : The outcomes of these syntheses are compounds that can potentially be used in various chemical and biochemical applications .

Synthesis of Highly Potent and Selective IP (PGI2 Receptor) Agonist

  • Scientific Field : Biochemistry
  • Application Summary : 1-Benzyl-4-hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions in a laboratory setting .
  • Results or Outcomes : The outcomes of these syntheses are compounds that can potentially be used in various biochemical applications .

Study of Copper-Catalyzed N - versus O -Arylation

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-Benzyl-4-hydroxypiperidine can be used in the study of copper-catalyzed N - versus O -arylation .
  • Methods of Application : The specific methods of study are not provided in the source, but it typically involves chemical reactions in a laboratory setting .
  • Results or Outcomes : The outcomes of these studies can potentially be used in the understanding of copper-catalyzed N - versus O -arylation in organic chemistry .

Safety And Hazards

1-Benzyl-4-hydroxypiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

1-Benzyl-4-hydroxypiperidine and its derivatives have potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Benzyl-4-hydroxypiperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPZXJZYCOETDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197083
Record name 1-Benzylpiperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-hydroxypiperidine

CAS RN

4727-72-4
Record name 1-Benzyl-4-hydroxypiperidine
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Record name 1-Benzylpiperidin-4-ol
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Record name 4727-72-4
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Record name 1-Benzylpiperidin-4-ol
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Record name 1-benzylpiperidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
I Maslowska‐Lipowicz, M Figlus… - … der Pharmazie: An …, 2008 - Wiley Online Library
… The 1-benzyl-4-hydroxypiperidine derivatives obtained were evaluated for their affinities at … pharmacological investigation of a new series of 1-benzyl-4-hydroxypiperidine-based …
Number of citations: 4 onlinelibrary.wiley.com
C Clerc, I Matarazzo, P Rüedi - Helvetica Chimica Acta, 2009 - Wiley Online Library
… Hydrolysis of the respective acetonides gave the 1-benzyl-4-hydroxypiperidine-3methanols (þ)-2 ([α]D ¼þ9.2, ee> 98%)1), (À)-2 ([α]D ¼À9.8, ee > 99%), (þ)-3 ([α]D ¼þ16.7, ee> 99%), …
Number of citations: 11 onlinelibrary.wiley.com
ES Nikitskaya, EI Levkoeva, VS Usovskaya… - Chemistry of …, 1965 - Springer
… of the 4-hydroxypiperidine-2, 6-dicarboxylic acid, by preparing the N-benzyl derivative and cyclizing the latter with benzylamine to the benzylimide of the 1-benzyl-4-hydroxypiperidine-2…
Number of citations: 2 link.springer.com
F **u, S Xu, C Zhang, L Wang - Russian Journal of Bioorganic Chemistry, 2021 - Springer
… 1-Benzyl-4-hydroxypiperidine (2 mmol) or 1-benzyl 4-piperidinemethanol (2 mmol) was added in CH 2 Cl 2 (20 mL). Then Et 3 N (4 mmol), dmap (0.2 mmol) and EDCI (3.6 mmol) were …
Number of citations: 2 link.springer.com
YB Tewari, DJ Vanderah, MM Schantz… - The Journal of Chemical …, 2008 - Elsevier
… The calculated thermodynamic quantities for the reaction (1-benzyl-4-piperidone + 2-propanol = 1-benzyl-4-hydroxypiperidine + acetone) reaction carried out in n-hexane at T = 298.15 …
Number of citations: 7 www.sciencedirect.com
AM Maksatova, GS Akhmetova… - Research Journal of …, 2020 - indianjournals.com
… 1.15g (0.005Mole) of 1-benzyl-4-hydroxypiperidine is dissolved in a small amount of absolute dioxane, then a solution of 1.23ml (0.01mol) of p-fluorobenzoyl chloride in absolute …
Number of citations: 5 www.indianjournals.com
G Rajput, V Singh, AN Gupta, MK Yadav, V Kumar… - …, 2013 - pubs.rsc.org
Six new homoleptic complexes of the general form [Ni(L2)] [L = L1 (9-fluorenylmethyl)xanthate (1); L2 (cyclobutylmethyl)xanthate (2); L3 (1-benzyl-4-hydroxypiperidine)xanthate (3); L4 (…
Number of citations: 48 pubs.rsc.org
C Clerc, P Rüedi - Helvetica Chimica Acta, 2012 - Wiley Online Library
… The absolute configurations were established from that of their precursors, the enantiomerically pure cis- and trans-1-benzyl-4-hydroxypiperidine-3-methanols which were …
Number of citations: 1 onlinelibrary.wiley.com
L Jørgensen, A Al-Khawaja, S Kickinger… - Journal of Medicinal …, 2017 - ACS Publications
N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide 5 (BPDBA) is a noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1). We here report the synthesis and structure–activity …
Number of citations: 18 pubs.acs.org
X Santarelli, V Fitton, N Verdoni, C Cassagne - Journal of Chromatography …, 2000 - Elsevier
… 2-Amino-3-benzyloxypyridin, 1-benzyl-4-hydroxypiperidine and ethyl 4-hydroxybenzimidate … through flow, we considered that 1-benzyl-4-hydroxypiperidine was not appropriate. Instead…
Number of citations: 12 www.sciencedirect.com

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